2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H16ClN5O and its molecular weight is 317.78. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
Compounds related to 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their biological activities. These compounds exhibit significant antimicrobial activity against various microbes, including Mycobacterium tuberculosis H37 Rv, demonstrating their potential in antimicrobial drug development. The synthesis involves reactions between chlorophenyl derivatives and different aryl aldehydes, resulting in azetidinones and thiazolidinones with considerable in vitro antimicrobial and antitubercular activities (Modha et al., 2002).
Antidepressant and Nootropic Agents
Further research on azetidinone derivatives, including structures similar to this compound, highlights their potential as central nervous system (CNS) active agents. Studies have revealed that these compounds, especially those with specific substitutions on the aryl ring, exhibit significant antidepressant and nootropic activities. This indicates their potential for development into therapeutic agents for treating CNS disorders (Thomas et al., 2016).
Antioxidant and Antitubercular Activities
Additionally, new pyrimidine-azetidinone analogues have been synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. These compounds, synthesized from aromatic amines and N-phenylacetamide followed by condensation with chloroacetyl chloride, have shown promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis, providing insights into the design of more potent antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist for GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the release of insulin in pancreatic β-cells and GLP-1 in enteroendocrine cells .
Pharmacokinetics
It was observed that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1. This results in improved glucose control, making it a potential new treatment for type 2 diabetes . A dose response was observed for glucose lowering, and statistically significant reductions were apparent at specific doses .
Properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-5-17-15(18-6-12)20-7-10(8-20)9-21-14(22)4-3-13(19-21)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRFZPUHVYIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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